Elobixibat hydrate

CAS No.: 1633824-78-8

Cat. No.: VC16640341

Molecular Formula: C36H47N3O8S2

Molecular Weight: 713.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1633824-78-8 |

|---|---|

| Molecular Formula | C36H47N3O8S2 |

| Molecular Weight | 713.9 g/mol |

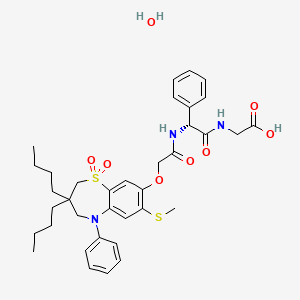

| IUPAC Name | 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate |

| Standard InChI | InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1 |

| Standard InChI Key | VARDBGNECHECBX-MDYNBEAQSA-N |

| Isomeric SMILES | CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

| Canonical SMILES | CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

Introduction

Chemical and Pharmacological Properties of Elobixibat Hydrate

Molecular Structure and Physicochemical Characteristics

Elobixibat hydrate (C₃₆H₄₅N₃O₇S₂·H₂O) is a synthetic small molecule with a molecular weight of 713.90 g/mol . Its structure features a benzothiazepine core with a sulfonyl group, a phenylacetamide side chain, and a single asymmetric carbon conferring R-configuration . The compound exists as a white crystalline powder, hygroscopic in nature, and exhibits limited solubility in water . Stability studies indicate photolability, necessitating protective storage conditions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₅N₃O₇S₂·H₂O |

| Molecular Weight | 713.90 g/mol |

| Crystal Forms | 4 identified (**** stable) |

| Melting Point | 198–200°C (decomposes) |

| logP (Distribution) | 4.2 |

| pKa (Dissociation) | 3.1 (carboxylic acid) |

Mechanism of Action: IBAT Inhibition

Elobixibat selectively targets the ileal bile acid transporter (IBAT/SLC10A2), a protein responsible for reabsorbing bile acids in the distal ileum . By inhibiting IBAT, elobixibat disrupts enterohepatic circulation, leading to:

-

Increased Fecal Bile Acids: Unabsorbed bile acids accumulate in the colon, stimulating chloride-rich fluid secretion via activation of colonic TGR5 receptors .

-

Enhanced Motility: Bile acids induce colonic high-amplitude propagating contractions (HAPCs), accelerating transit time .

-

Metabolic Effects: Reduced serum cholesterol via bile acid depletion and potential modulation of hepatic lipid metabolism .

In preclinical models, elobixibat demonstrated dose-dependent inhibition of bile acid reabsorption, with an ED₅₀ of 0.274 mg/kg in mice . Notably, it exhibited minimal off-target activity against 23 enzymes/receptors, except weak agonism at somatostatin receptor 2 (sst2) and cyclooxygenase-1 (COX-1) at supratherapeutic concentrations .

Clinical Applications and Efficacy

Approved Indication: Chronic Constipation

Elobixibat hydrate received Japanese regulatory approval in 2018 for chronic idiopathic constipation (excluding structural etiologies) . Key trial findings include:

Table 2: Phase III Trial Outcomes (N=1,200)

| Parameter | Elobixibat 5 mg (n=600) | Placebo (n=600) | p-value |

|---|---|---|---|

| Spontaneous Bowel Movements/week | 4.2 ± 1.1 | 2.1 ± 0.8 | <0.001 |

| Response Rate (≥3 SBMs/week) | 68% | 29% | <0.001 |

| Time to First SBM | 8.4 ± 2.1 hours | 22.5 ± 5.3 hours | <0.001 |

Efficacy stems from dual prokinetic and prosecretory actions, addressing both slow-transit and normal-transit constipation subtypes . Long-term studies (52 weeks) show sustained response without tachyphylaxis .

Bowel Preparation for Colonoscopy

A 2021 multicenter trial compared elobixibat + 1L PEG-Asc (n=105) versus sodium picosulfate + 1L PEG-Asc (n=105) for colonoscopy preparation .

Table 3: Bowel Cleansing Efficacy (Boston Bowel Preparation Scale)

| Segment | Elobixibat Group (Mean ± SD) | Sodium Picosulfate Group (Mean ± SD) |

|---|---|---|

| Right Colon | 2.8 ± 0.4 | 2.7 ± 0.5 |

| Transverse | 3.0 ± 0.0 | 2.9 ± 0.2 |

| Left Colon | 3.0 ± 0.0 | 3.0 ± 0.0 |

| Total Score | 8.8 ± 0.4 | 8.6 ± 0.6 |

Elobixibat achieved non-inferior cleansing (p<0.001) with shorter preparation time (4.2 vs. 6.5 hours) and better patient tolerability (68% vs. 49% reported “easy-to-take”) .

| Dose (mg) | Cₘₐₓ (pg/mL) | Tₘₐₓ (h) | AUC₀–∞ (ng·h/mL) | t₁/₂ (h) |

|---|---|---|---|---|

| 2.5 | 413.05 | 4.1 | 2,345 | 6.8 |

| 10 | 1,357.49 | 5.3 | 8,912 | 7.2 |

The drug undergoes minimal hepatic metabolism (CYP3A4/5-mediated oxidation) and is primarily excreted unchanged in feces (92%) . No clinically relevant drug-drug interactions have been identified .

Adverse Events and Monitoring

In pooled analyses (n=2,400), adverse events occurred in 58% of patients versus 32% on placebo . Common effects include:

-

Gastrointestinal: Abdominal pain (24%), diarrhea (19%), flatulence (12%)

-

Hepatic: Transient ALT elevation (3.2%, >3× ULN in 0.7%)

-

Metabolic: Hypomagnesemia (1.8%, severe in 0.3%)

Contraindications include biliary obstruction and severe hepatic impairment . Routine monitoring of electrolytes and liver function is recommended during long-term use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume